1-Methoxyisoquinoline-4-boronic acid
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Overview
Description
1-Methoxyisoquinoline-4-boronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of isoquinoline, featuring a boronic acid functional group at the 4-position and a methoxy group at the 1-position.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Methoxyisoquinoline-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the isoquinoline moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the products of these reactions, which incorporate the isoquinoline moiety from this compound, could potentially interact with various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound serves as a building block for the synthesis of more complex molecules . The properties of these resulting molecules, including their potential biological activity, would be determined by their specific structure and the nature of the other components incorporated during the coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-4-boronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput and excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyisoquinoline-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted isoquinoline derivatives.
Scientific Research Applications
1-Methoxyisoquinoline-4-boronic acid has diverse applications in scientific research:
Biology: The compound is investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Research explores its potential in drug discovery and development, particularly for its role in synthesizing pharmacologically active compounds.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the isoquinoline structure.
4-Methoxyphenylboronic Acid: Similar functional groups but different aromatic core.
Isoquinoline-4-boronic Acid: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: 1-Methoxyisoquinoline-4-boronic acid is unique due to its combination of the isoquinoline core and boronic acid functionality, which imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
(1-methoxyisoquinolin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOQECPSWCRGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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